3-ethyl-5-methyl-1H-indole
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Overview
Description
3-ethyl-5-methyl-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their biological activity and are often used in medicinal chemistry due to their ability to interact with various biological targets .
Preparation Methods
The synthesis of 3-ethyl-5-methyl-1H-indole can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another method involves the cyclization of o-toluidides . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield .
Chemical Reactions Analysis
3-ethyl-5-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indole-3-carboxylic acid.
Reduction: Reduction reactions can convert it into different indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Major products formed from these reactions include various substituted indoles and indolines .
Scientific Research Applications
3-ethyl-5-methyl-1H-indole has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 3-ethyl-5-methyl-1H-indole involves its interaction with various biological targets. It can act as an agonist or antagonist at different receptors, influencing cellular pathways and biological processes . The exact molecular targets and pathways depend on the specific derivative and its application .
Comparison with Similar Compounds
3-ethyl-5-methyl-1H-indole can be compared with other indole derivatives such as:
Indole-3-carbaldehyde: Known for its role in immune modulation.
Indole-3-acetic acid: A plant hormone involved in growth regulation.
5-fluoro-3-phenyl-1H-indole: Used in antiviral research.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Properties
Molecular Formula |
C11H13N |
---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
3-ethyl-5-methyl-1H-indole |
InChI |
InChI=1S/C11H13N/c1-3-9-7-12-11-5-4-8(2)6-10(9)11/h4-7,12H,3H2,1-2H3 |
InChI Key |
AJNFUQBNLZGEQK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CNC2=C1C=C(C=C2)C |
Origin of Product |
United States |
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